molecular formula C8H7N3O2 B13032649 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid

2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid

Cat. No.: B13032649
M. Wt: 177.16 g/mol
InChI Key: NCJGDOARTNKKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid typically involves the use of pyrrole derivatives as starting materials. One common method includes the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions to form the triazine ring . The reaction is carried out in a two-vessel-operated process, yielding the desired compound with an overall yield of 55% .

Industrial Production Methods

For industrial-scale production, the process involves the use of readily available raw materials such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This method not only ensures a higher yield but also addresses safety concerns and impurity control during the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid involves its interaction with specific molecular targets, such as kinases and polymerases. By binding to these targets, the compound can inhibit their activity, leading to therapeutic effects. For instance, in the case of remdesivir, the compound inhibits the RNA-dependent RNA polymerase of the virus, preventing viral replication .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-9-4-6-2-3-7(8(12)13)11(6)10-5/h2-4H,1H3,(H,12,13)

InChI Key

NCJGDOARTNKKJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=C2C(=O)O)C=N1

Origin of Product

United States

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